![molecular formula C18H29N5O2 B5546819 1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a complex heterocyclic molecule that encompasses various functional groups and rings such as pyrrolidinone, imidazol, and piperidine. These components suggest potential for a wide range of chemical behaviors and interactions.

Synthesis Analysis

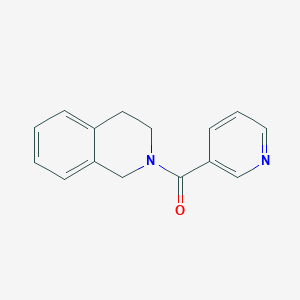

The synthesis of compounds related to the structure of interest often involves multi-step reactions that provide access to the core heterocyclic structure. For example, reactions of β-lactam carbenes with 2-pyridyl isonitriles have been reported to produce imidazo[1,2-a]pyridines, which are structurally related to the compound (Shao et al., 2011). Additionally, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into related structures have been described, showcasing the versatility of synthetic approaches (Kolar et al., 1996).

Molecular Structure Analysis

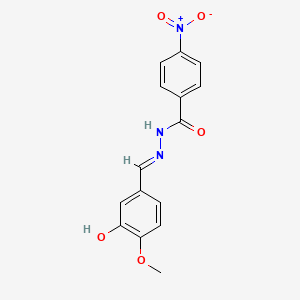

The molecular structure of such compounds can be analyzed through techniques like X-ray crystallography, revealing details about the orientation of substituents and the overall conformation. Structures related to the compound of interest have been studied, providing insights into the steric and electronic influences of different substituents on the heterocyclic core (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactions of such molecules typically exploit the reactivity of their functional groups, enabling the formation of a wide range of derivatives. For instance, the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source has been developed, illustrating the potential for generating complex molecular architectures (Kaswan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

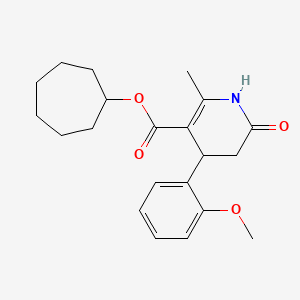

Compounds structurally related to the chemical have been synthesized using microwave-assisted techniques, which offer an efficient route for the preparation of pyrazolopyridine derivatives. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showing significant potential in these areas (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Ionic Liquids for Lithium-Oxygen Batteries

Research on room temperature ionic liquids (RTILs), including imidazolium, pyrrolidinium, and piperidinium, highlights their applicability as electrolytes for lithium-oxygen batteries. These RTILs demonstrate promising characteristics such as thermal stability, ionic conductivity, and potential windows, making them suitable candidates for enhancing the performance of lithium-oxygen batteries (Knipping, Aucher, Guirado, & Aubouy, 2018).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in developing new treatments for tuberculosis (Lv et al., 2017).

Synthesis of Fluorescent Probes for Mercury Ion Detection

The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the development of efficient fluorescent probes for mercury ion detection. This application is critical for environmental monitoring and safety (Shao et al., 2011).

Generation of Structurally Diverse Compound Libraries

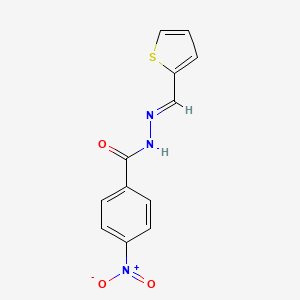

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a structurally diverse library of compounds has been generated through alkylation and ring closure reactions. This approach demonstrates the versatility of compounds with similar structural motifs in creating a wide range of chemical entities for further research and application (Roman, 2013).

Orthogonal Synthesis of Pyrroles and Thiophenes

The use of imidazo[1,5-a]pyridinium inner salts in reactions with electron-deficient alkynes has provided an efficient orthogonal synthesis route to polyfunctionalized pyrroles and thiophenes. This method highlights the potential for developing novel materials with specific functionalities (Cheng, Peng, & Li, 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)ethyl]-4-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-20(2)10-11-23-13-15(12-16(23)24)18(25)22-7-4-14(5-8-22)17-19-6-9-21(17)3/h6,9,14-15H,4-5,7-8,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPHGUJPCJFYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3CC(=O)N(C3)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)